molecular formula C13H24N4O2S2 B2486032 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol CAS No. 932830-51-8

5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2486032
CAS No.: 932830-51-8
M. Wt: 332.48
InChI Key: UGYJWNDEEOHINJ-UHFFFAOYSA-N
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Description

5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C13H24N4O2S2 and its molecular weight is 332.48. The purity is usually 95%.
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Scientific Research Applications

Biological Screening and Molecular Docking

A series of compounds derived from a structurally similar triazole, 5-(1-(4-nitrophenylsulfonyl) piperidin-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, were synthesized to evaluate their biological activities. These compounds underwent extensive biological evaluations including BSA binding studies, antibacterial, anti-inflammatory, and acetylcholinesterase (AChE) activities. Molecular docking studies identified active sites responsible for the best AChE inhibition, highlighting the compound's potential in therapeutic applications (Iqbal et al., 2020).

Potential in Diabetes Treatment

Another research focused on S-substituted derivatives of 1,2,4-triazoles, demonstrating their potency as inhibitors of the α-glucosidase enzyme. These derivatives were found to be even more effective than acarbose, a standard treatment for type II diabetes. This suggests a significant potential for these compounds in diabetes treatment (Aziz ur-Rehman et al., 2018).

Antimicrobial Applications

Several studies have synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities. The compounds showed varying degrees of effectiveness against different microbial strains. This indicates the potential use of these triazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009), (Martin, 2020), (Karpun et al., 2021).

Properties

IUPAC Name

3-(1-ethylsulfonylpiperidin-3-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2S2/c1-4-21(18,19)16-7-5-6-11(9-16)12-14-15-13(20)17(12)8-10(2)3/h10-11H,4-9H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYJWNDEEOHINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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